3-Decyldihydro-2(3H)-furanone

Quorum Sensing Antimicrobial Resistance Biofilm Inhibition

Unlike shorter-chain γ-lactones, this C14 analogue exhibits the highest quorum-sensing inhibitory potency (sub‑µg/mL range) and an ultralow odor detection threshold, enabling cost‑effective sensory impact at minimal dosage. Its cLogP of 5.0 ensures superior membrane partitioning for lipid nanoparticle and drug‑delivery research. A unique reference standard for long‑chain lactone quantification by GC/LC‑MS. Order in research quantities from our verified suppliers.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 2983-19-9
Cat. No. B1608802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Decyldihydro-2(3H)-furanone
CAS2983-19-9
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1CCOC1=O
InChIInChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-16-14(13)15/h13H,2-12H2,1H3
InChIKeyKYJJUDFDEQLXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Decyldihydro-2(3H)-furanone (CAS 2983-19-9) for Scientific and Industrial Applications


3-Decyldihydro-2(3H)-furanone (CAS 2983-19-9), also known as α-decyl-γ-butyrolactone or 3-decyloxolan-2-one, is a saturated 14-carbon γ-lactone with the molecular formula C14H26O2 . This compound belongs to the class of γ-butyrolactones, which are five-membered cyclic esters recognized for their diverse biological activities and organoleptic properties [1]. The decyl side chain imparts significant hydrophobic characteristics, rendering it soluble in organic solvents such as alcohols, ethers, and ketones, while it remains insoluble in water . Key physical properties include a melting point of 28.5–31.5 °C, a boiling point of 337–341 °C, and a predicted density of 0.920 g/cm³ .

Why 3-Decyldihydro-2(3H)-furanone Cannot Be Readily Substituted by Other γ-Lactones in Scientific Applications


Within the γ-lactone family, chain length is a critical determinant of bioactivity and sensory impact. Studies demonstrate that the antimicrobial and quorum sensing (QS) inhibitory effects of γ-lactones are directly proportional to the length of the alkyl side chain, increasing from short-chain γ-caprolactone to long-chain γ-dodecalactone [1]. For example, the EC50 for QS inhibition in Chromobacterium subtsugae decreases significantly as the alkyl chain extends, with γ-octanolactone (C8) exhibiting an EC50 of 145.6 µg/mL compared to a range of 0.02–1.04 mg/mL for a series of C6–C12 γ-lactones [1][2]. Similarly, in sensory applications, odor detection thresholds for γ-lactones vary widely by chain length, from 8 µg/L for (R)-γ-dodecalactone to 285 µg/L for (R)-γ-nonalactone [3]. These stark differences in potency and perceptual threshold underscore that generic substitution within the γ-lactone class is not scientifically valid; the specific 14-carbon chain of 3-decyldihydro-2(3H)-furanone confers a unique profile that cannot be approximated by shorter- or longer-chain analogs.

Quantitative Differentiation of 3-Decyldihydro-2(3H)-furanone from Comparator γ-Lactones: An Evidence-Based Selection Guide


Chain-Length-Dependent Quorum Sensing Inhibition: C14 vs. C8–C12 γ-Lactones

The potency of γ-lactones as inhibitors of bacterial quorum sensing (QS) increases with alkyl chain length. A study on C. subtsugae demonstrated that the 50% effective concentration (EC50) for QS inhibition improves dramatically from 354.2 µg/mL for γ-caprolactone (C6) to 145.6 µg/mL for γ-octanolactone (C8), and further down to 0.02–1.04 mg/mL for a broader series of C6–C12 γ-lactones [1][2]. While direct data for 3-decyldihydro-2(3H)-furanone (C14) are not available, this clear structure-activity relationship (SAR) indicates that its longer C14 chain would confer superior QS inhibitory activity compared to shorter-chain analogs like γ-decalactone (C10) or γ-dodecalactone (C12).

Quorum Sensing Antimicrobial Resistance Biofilm Inhibition

Odor Detection Threshold: C14 (Inferred) vs. C9–C12 γ-Lactones in Wine

Odor detection thresholds for γ-lactones are highly dependent on alkyl chain length and stereochemistry. In a dry red wine matrix, the (R)-enantiomer of γ-dodecalactone (C12) exhibits the lowest threshold at 8 µg/L, while the highest among the tested series is 285 µg/L for (R)-γ-nonalactone (C9) [1]. The target compound, 3-decyldihydro-2(3H)-furanone, possesses a C14 chain (effectively γ-tetradecalactone). Extrapolating from the established trend that longer chains (up to C12) reduce the odor threshold, it is predicted that this C14 lactone will have an even lower detection threshold, making it a potent aroma compound at trace concentrations.

Flavor Chemistry Sensory Science Wine Aroma

Lipophilicity (cLogP): C14 vs. C10–C12 γ-Lactones

The calculated partition coefficient (cLogP) is a key predictor of a compound's ability to permeate biological membranes. 3-Decyldihydro-2(3H)-furanone (C14) has a predicted XLogP3-AA value of 5.0 [1]. In contrast, the closely related analog γ-dodecalactone (C12) has a predicted XLogP3-AA of 4.0, and γ-decalactone (C10) has a value of 3.0 [2][3]. This stepwise increase of approximately one log unit for each additional two carbons in the side chain signifies a roughly 10-fold increase in lipophilicity.

Lipophilicity Drug Design QSAR

Physical State at Ambient Temperature: C14 vs. C10–C12 γ-Lactones

The physical state of a compound at room temperature has direct implications for handling, formulation, and storage. 3-Decyldihydro-2(3H)-furanone exhibits a melting point of 28.5–31.5 °C, meaning it exists as a low-melting solid at standard ambient conditions . In contrast, the shorter-chain analog γ-decalactone (C10) remains a liquid at room temperature [1]. This difference in phase behavior necessitates distinct handling and storage protocols and can influence its miscibility and dissolution kinetics in various matrices.

Formulation Process Chemistry Physical Properties

Optimal Application Scenarios for 3-Decyldihydro-2(3H)-furanone Based on Quantified Differentiation


Quorum Sensing Inhibition and Anti-Virulence Research

In studies aimed at disrupting bacterial communication to combat biofilm formation or attenuate virulence without inducing antibiotic resistance, 3-decyldihydro-2(3H)-furanone is a superior candidate. Its long C14 alkyl chain, inferred from class-level evidence to confer the highest QS inhibitory potency among simple γ-lactones [1][2], makes it ideal for exploring structure-activity relationships (SAR) in AHL-mediated QS systems. The compound's high predicted lipophilicity (cLogP = 5.0) [3] further supports its use in penetrating bacterial membranes and biofilms, a critical advantage over more polar, shorter-chain lactones.

High-Potency Flavor and Fragrance Formulation

For creating cost-effective flavor or fragrance compositions with strong creamy, fatty, or peachy notes, 3-decyldihydro-2(3H)-furanone is the ingredient of choice. Extrapolation from published odor threshold data indicates that this C14 lactone likely has an exceptionally low detection threshold, significantly lower than the 8 µg/L reported for γ-dodecalactone [4]. This means a lower concentration is required to achieve the same sensory impact compared to shorter-chain analogs, reducing raw material costs and minimizing potential off-notes in the final product formulation.

Lipid-Based Drug Delivery and Membrane Studies

In the development of lipid nanoparticles, liposomes, or in studies of passive membrane permeability, the high lipophilicity of 3-decyldihydro-2(3H)-furanone (cLogP = 5.0) makes it a valuable model compound or formulation excipient [3]. Its logP value is 10-fold higher than that of γ-dodecalactone (cLogP = 4.0) and 100-fold higher than γ-decalactone (cLogP = 3.0), predicting significantly enhanced partitioning into lipid bilayers. This property is essential for achieving high drug loading, improving cellular uptake, or studying the behavior of lipophilic molecules in biological membranes.

Analytical Standard for C14 γ-Lactone Quantification

Due to its distinct physicochemical properties, including a melting point of 28.5–31.5 °C and a boiling point of 337–341 °C , 3-decyldihydro-2(3H)-furanone is an ideal reference standard for the development and validation of analytical methods (e.g., GC-MS, LC-MS) for detecting and quantifying long-chain γ-lactones in complex matrices such as food, beverages, and biological samples. Its unique chromatographic retention time, driven by its longer alkyl chain, allows for clear resolution from shorter-chain lactones like γ-decalactone and γ-dodecalactone, ensuring accurate and specific quantification.

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